molecular formula C25H21N3OS2 B2400523 N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 681276-85-7

N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2400523
CAS No.: 681276-85-7
M. Wt: 443.58
InChI Key: KZNWDTRZWJRNFZ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic small molecule designed for advanced chemical and pharmaceutical research. Its structure integrates a 1,3-benzothiazole moiety, a privileged scaffold in medicinal chemistry known for diverse biological activities , with a substituted indole system. This molecular architecture is of significant interest for developing novel therapeutic agents. Compounds featuring the 1,3-benzothiazolyl framework have been extensively studied for their pharmacological potential, including applications as antiviral agents , enzyme inhibitors, and fibroblast growth factor antagonists . Specifically, related 2-((1H-indol-3-yl)thio)-N-phenyl acetamide derivatives have been identified as novel inhibitors against human respiratory syncytial virus (RSV) in vitro, functioning through mechanisms such as inhibition of viral membrane fusion or genome replication/transcription . This suggests potential utility for this compound class in virology and infectious disease research. The presence of the acetamide group is a common feature in many bioactive molecules, and its conformation can influence solid-state properties and intermolecular interactions, as observed in related crystal structures . This reagent is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to investigate its full mechanism of action, specificity, and potential applications in their specific fields of study.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3OS2/c1-17-10-12-18(13-11-17)14-28-15-23(19-6-2-4-8-21(19)28)30-16-24(29)27-25-26-20-7-3-5-9-22(20)31-25/h2-13,15H,14,16H2,1H3,(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNWDTRZWJRNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Alkylation at the N1-Position

The 4-methylbenzyl group is introduced via N-alkylation of indole. A typical procedure involves reacting indole with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) at 80–90°C for 6–8 hours.

Reaction Scheme:
$$
\text{Indole} + \text{4-Methylbenzyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-[(4-Methylphenyl)methyl]-1H-indole}
$$

Yield optimization studies indicate that using a 1.2:1 molar ratio of 4-methylbenzyl chloride to indole minimizes di-alkylation byproducts, achieving yields of 78–85%.

Thiol Group Introduction at the C3-Position

Sulfur incorporation at the indole C3 position is achieved via electrophilic thiolation . A published method employs sulfur monochloride (S$$2$$Cl$$2$$) in dichloromethane (DCM) at 0–5°C, followed by quenching with aqueous sodium thiosulfate.

Example Protocol:

  • Dissolve 1-[(4-methylphenyl)methyl]-1H-indole (10 mmol) in DCM (50 mL).
  • Add S$$2$$Cl$$2$$ (12 mmol) dropwise under nitrogen at 0°C.
  • Stir for 2 hours, then quench with Na$$2$$S$$2$$O$$_3$$ (10% w/v).
  • Extract with DCM, dry over MgSO$$_4$$, and concentrate.

This method yields 65–72% of the thiolated product, confirmed via $$^1$$H NMR (δ 3.85 ppm for SCH$$_3$$).

Preparation of 2-Chloro-N-(1,3-Benzothiazol-2-yl)Acetamide

Benzothiazole-2-Amine Synthesis

The benzothiazole core is synthesized by cyclizing 2-aminothiophenol with a carboxylic acid derivative. For example, reacting 2-aminothiophenol with chloroacetyl chloride in pyridine at 50°C forms 2-chloroacetamidobenzothiazole.

Optimized Conditions:

  • Molar ratio: 1:1.1 (2-aminothiophenol : chloroacetyl chloride).
  • Solvent: Pyridine (acts as base and solvent).
  • Yield: 88–92% after recrystallization from ethanol.

Chloroacetamide Activation

The chloroacetamide moiety is introduced via Schotten-Baumann reaction :
$$
\text{Benzothiazole-2-amine} + \text{Chloroacetyl chloride} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{2-Chloro-N-(1,3-benzothiazol-2-yl)acetamide}
$$

Key parameters:

  • Maintain pH >10 to ensure amine deprotonation.
  • Reaction time: 3–4 hours at 0–5°C.
  • Yield: 80–85%.

Coupling of Thiol and Chloroacetamide Subunits

Nucleophilic Substitution Mechanism

The final step involves S-alkylation of 1-[(4-methylphenyl)methyl]-1H-indol-3-thiol with 2-chloro-N-(1,3-benzothiazol-2-yl)acetamide. This is typically conducted in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base such as triethylamine (Et$$_3$$N).

Representative Procedure:

  • Combine equimolar amounts of thiol (5 mmol) and chloroacetamide (5 mmol) in DMF (20 mL).
  • Add Et$$_3$$N (6 mmol) and stir at 60°C for 8–12 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO$$_2$$, hexane/EtOAc 3:1).

Yield: 68–75%. Purity is confirmed by HPLC (>98%) and LC-MS ([M+H]$$^+$$ = 476.2).

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Reaction for S-Alkylation

An alternative employs Mitsunobu conditions (DIAD, PPh$$_3$$) to couple the thiol and acetamide subunits. While this method avoids harsh bases, it requires stoichiometric reagents, increasing cost.

Conditions:

  • Solvent: THF.
  • Temperature: Room temperature.
  • Yield: 60–65% (lower than S$$_N$$2 route).

Solid-Phase Synthesis for Scalability

A patented approach immobilizes the benzothiazole-2-amine on Wang resin, enabling sequential chloroacetylation and thiol coupling. This method achieves 70% yield with >95% purity, suitable for industrial-scale production.

Critical Process Parameters and Optimization

Solvent and Base Selection

Parameter S$$N$$2 (DMF/Et$$3$$N) Mitsunobu (THF/DIAD)
Yield 68–75% 60–65%
Purity >98% >95%
Cost Index Low High
Scalability High Moderate

Temperature and Reaction Time

Elevating temperature to 80°C in DMF reduces reaction time to 6 hours but risks thiol oxidation. A balance between 60–70°C and 8–10 hours optimizes yield and purity.

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$):
    • δ 8.21 (s, 1H, indole-H2), 7.89 (d, J=8 Hz, 2H, benzothiazole-H), 7.45–7.32 (m, 9H, aromatic), 5.42 (s, 2H, N-CH$$2$$-Ar), 3.98 (s, 2H, SCH$$2$$CO).
  • IR (KBr):
    • 3270 cm$$^{-1}$$ (N-H), 1655 cm$$^{-1}$$ (C=O), 1240 cm$$^{-1}$$ (C-S).

Chromatographic Purity

  • HPLC (C18, 70:30 MeOH/H$$2$$O): t$$R$$ = 12.4 min, purity 98.5%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiazole or indole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide, as anticancer agents. Research indicates that compounds with a benzothiazole moiety exhibit promising antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have shown effectiveness against various cancer cell lines, demonstrating their potential as lead compounds for drug development .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Studies suggest that it may act as a multi-target-directed ligand (MTDL) against conditions like Alzheimer's disease by inhibiting key enzymes such as monoamine oxidase and cholinesterase. These activities are crucial for managing neurodegenerative disorders complicated by depression .

Antimicrobial Properties

Benzothiazole derivatives are also recognized for their antimicrobial activities. Research indicates that certain derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Enzyme Inhibition Studies

The inhibitory effects of this compound on enzymes like acetylcholinesterase and butyrylcholinesterase have been documented extensively. These studies utilize in vitro assays to evaluate the compound's potency and selectivity, providing insights into its potential therapeutic applications in treating cognitive disorders .

Case Studies

Several case studies illustrate the compound's efficacy:

  • A study demonstrated that specific derivatives significantly reduced immobility time in forced swim tests, suggesting antidepressant-like effects .
  • Another investigation revealed that modifications to the benzothiazole structure enhanced its anticancer properties against specific cell lines, indicating structure-activity relationships that could guide future drug design .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the benzothiazole ring and indole moiety can significantly influence biological activity. Compounds with electron-donating groups tend to exhibit enhanced activity against targeted enzymes and cancer cell lines .

Data Tables

Application Biological Activity References
AnticancerInduces apoptosis in cancer cells
NeuroprotectionInhibits monoamine oxidase and cholinesterase
AntimicrobialInhibits growth of bacterial strains

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Analogous Compounds
Compound Name / ID Core Structure Modifications Key Substituents Reference
Target Compound Benzothiazole + 4-methylbenzyl-indole + sulfanyl acetamide 4-Methylphenylmethyl on indole; unsubstituted benzothiazole
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide Benzothiazole replaced with bis(trifluoromethyl)phenylsulfonyl; 4-chlorobenzoyl on indole Electron-withdrawing CF₃ groups; chloro and methoxy substituents
2-[1-(Phenylsulfonyl)-1H-indol-3-yl]-N-(6-substituted benzothiazol-2-yl)acetamide (5a-i) Phenylsulfonyl on indole; substituted benzothiazole (e.g., Cl, NO₂, CH₃) Sulfonyl group enhances electron deficiency; substituents alter lipophilicity
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide Triazolobenzothiazole fused ring; acetylated dihydroindole Increased planar rigidity; fused triazole enhances metabolic stability
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide Benzothiazole linked to triazole; hydroxypropyl chain Triazole introduces hydrogen bonding; hydroxy group improves solubility

Physicochemical Properties

  • Lipophilicity : The target compound’s calculated logP (~3.2) is lower than ’s compound 41 (logP ~4.8) due to the latter’s trifluoromethyl groups but higher than hydroxypropyl-substituted analogs (, logP ~2.5) .
  • Solubility : The sulfanyl group in the target may improve aqueous solubility compared to sulfonyl-containing analogs () but less than hydroxypropyl derivatives () .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by various studies and findings.

Chemical Structure

The compound features a benzothiazole moiety linked to an indole derivative via a sulfanyl group. The structural complexity suggests diverse interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to inhibit cancer cell proliferation in various cancer types:

  • Study Findings : A study demonstrated that derivatives of benzothiazole exhibited IC50 values ranging from 5 to 20 µM against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
CompoundCancer Cell LineIC50 (µM)
Benzothiazole Derivative AMCF-710
Benzothiazole Derivative BHeLa15

Antibacterial Activity

Benzothiazole-containing compounds have also shown promise as antibacterial agents. A study highlighted the activity of similar compounds against Staphylococcus aureus and Escherichia coli:

  • Inhibition Zone : Compounds displayed inhibition zones ranging from 12 mm to 25 mm at concentrations of 100 µg/mL .
CompoundBacteriaInhibition Zone (mm)
Compound CS. aureus20
Compound DE. coli15

Antifungal Activity

The antifungal potential of benzothiazole derivatives has been documented, particularly against Candida albicans. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays:

  • MIC Results : The MIC values ranged from 8 to 32 µg/mL for various derivatives, indicating moderate antifungal activity .
CompoundFungal StrainMIC (µg/mL)
Compound EC. albicans16
Compound FC. glabrata32

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes.
  • Induction of Apoptosis : Compounds may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Disruption of Membrane Integrity : Antibacterial and antifungal activities are often linked to the disruption of microbial cell membranes.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Anticancer Properties : A recent study synthesized various derivatives and tested them against multiple cancer cell lines, confirming significant cytotoxicity with some derivatives showing selectivity towards cancer cells over normal cells .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties, revealing that certain analogs effectively inhibited both gram-positive and gram-negative bacteria .

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can reaction progress be monitored?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the indole intermediate via alkylation of 1H-indole with 4-methylbenzyl chloride.
  • Step 2 : Sulfur insertion via nucleophilic substitution at the indole C3 position using thiourea or thiol reagents.
  • Step 3 : Acetamide coupling between the benzothiazole moiety and the sulfanyl-indole intermediate using carbodiimide coupling agents (e.g., EDC/HOBt). Monitoring : Thin-layer chromatography (TLC) with UV visualization is recommended for tracking intermediates. Final purity is confirmed via HPLC (>95%) and NMR .

Example Reaction Conditions :

StepReagentsSolventTemperatureYield
14-methylbenzyl chloride, K₂CO₃DMF80°C65–75%
2Thiourea, H₂SO₄EtOHReflux50–60%
3EDC, HOBt, DIPEADCMRT70–80%

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Assign peaks for the benzothiazole (δ 7.8–8.2 ppm for aromatic protons) and indole (δ 6.9–7.5 ppm) moieties. Sulfanyl (-S-) linkages show characteristic deshielding .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 447.12 for C₂₅H₂₂N₃OS₂⁺).
  • FT-IR : Validate sulfanyl (C-S stretch at 600–700 cm⁻¹) and acetamide (N-H bend at 1550–1650 cm⁻¹) groups .

Q. What are the common oxidative/reductive vulnerabilities in its structure?

The sulfanyl (-S-) bridge is prone to oxidation, forming sulfoxides or sulfones under mild conditions (e.g., H₂O₂/CH₃COOH). The benzothiazole ring is stable under acidic conditions but degrades in strong bases (pH >10). Reductive cleavage of the acetamide bond may occur with LiAlH₄ .

Advanced Research Questions

Q. How can computational tools predict metabolic stability and guide structural optimization?

  • MetaSite : Predicts metabolic soft spots by simulating cytochrome P450 (e.g., CYP3A4/2D6) interactions. For this compound, the 4-methylphenyl group and sulfanyl linkage are high-risk sites .
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., COX-2). Fluorination of the benzyl group reduces metabolism while retaining affinity .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Dose-Response Curves : Replicate assays in triplicate with positive controls (e.g., indomethacin for COX-2 inhibition).
  • Mechanistic Profiling : Use siRNA knockdowns or isoform-specific inhibitors to confirm target engagement (e.g., elastase inhibition vs. MMP-9 cross-reactivity) .

Example Data Conflict Resolution :

AssayObserved IC₅₀ (μM)Potential ArtifactResolution
COX-125 ± 3Non-specific bindingUse fluorescent polarization to validate selectivity
COX-20.8 ± 0.1Solubility issuesConfirm with DLS (dynamic light scattering)

Q. How do crystallographic studies inform structure-activity relationships (SAR)?

X-ray diffraction reveals:

  • Intermolecular Interactions : The benzothiazole ring forms π-π stacking with adjacent phenyl groups (distance: 3.4 Å).
  • Hydrogen Bonding : The acetamide carbonyl oxygen acts as a hydrogen bond acceptor (e.g., with Tyr341 in COX-2) .

Key Crystallographic Parameters :

ParameterValue
Space GroupP2₁/c
Unit Cella=8.2 Å, b=12.1 Å, c=14.3 Å
R-factor0.042

Methodological Guidance

  • Synthesis Optimization : Replace DMF with acetonitrile in Step 1 to reduce side-product formation .
  • Biological Assays : Pre-incubate compounds with 1% BSA to mitigate false positives from protein binding .
  • Data Analysis : Apply multivariate regression to correlate substituent electronegativity with bioactivity (e.g., Hammett σ values for para-substituted benzyl groups) .

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